molecular formula C18H18N4O3S B7069483 N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-1H-indazole-3-carboxamide

N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-1H-indazole-3-carboxamide

Cat. No.: B7069483
M. Wt: 370.4 g/mol
InChI Key: YBIDMNOIKKFAMB-UHFFFAOYSA-N
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Description

N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-1H-indazole-3-carboxamide is a complex organic compound featuring a thiazolidine ring fused with an indazole moiety

Properties

IUPAC Name

N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-18(17-15-7-1-2-8-16(15)20-21-17)19-12-13-5-3-6-14(11-13)22-9-4-10-26(22,24)25/h1-3,5-8,11H,4,9-10,12H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIDMNOIKKFAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)CNC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide in the presence of an oxidizing agent to form the thiazolidine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazolidine ring is acylated with a phenyl acyl chloride.

    Formation of the Indazole Moiety: The indazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Final Coupling: The final step involves coupling the thiazolidine-phenyl intermediate with the indazole carboxamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-1H-indazole-3-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a promising candidate for the treatment of various diseases, including cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-1H-indazole-3-carboxamide
  • N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide
  • (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both thiazolidine and indazole rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

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